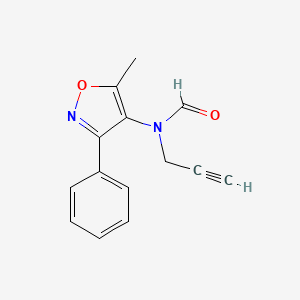![molecular formula C22H38O5 B15148622 7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester](/img/structure/B15148622.png)
7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Misoprostol is a synthetic prostaglandin E1 analogue used primarily for its gastroprotective and uterotonic properties . It is commonly employed to prevent and treat stomach and duodenal ulcers, induce labor, cause abortions, and manage postpartum hemorrhage . Misoprostol was developed in 1973 and is included in the World Health Organization’s List of Essential Medicines .
準備方法
Synthetic Routes and Reaction Conditions
Misoprostol is synthesized through a multi-step process starting from commercially available prostaglandin intermediates. The synthesis involves the formation of a prostaglandin E1 analogue by introducing specific functional groups to the prostaglandin backbone . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of misoprostol involves large-scale synthesis using similar chemical routes as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Misoprostol undergoes various chemical reactions, including:
Oxidation: Misoprostol can be oxidized to form prostaglandin E1 analogues with different functional groups.
Reduction: Reduction reactions can modify the double bonds in the prostaglandin structure.
Substitution: Substitution reactions can introduce different substituents to the prostaglandin backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions are various prostaglandin analogues with modified functional groups that can have different biological activities .
科学的研究の応用
Misoprostol has a wide range of scientific research applications:
作用機序
Misoprostol exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on target cells, leading to various physiological responses . In the stomach, it inhibits gastric acid secretion and increases mucus and bicarbonate production, protecting the gastric mucosa . In the uterus, it induces contractions by increasing the strength and frequency of uterine muscle contractions .
類似化合物との比較
Similar Compounds
Mifepristone: Often used in combination with misoprostol for medical abortions.
Oxytocin: Used for labor induction and postpartum hemorrhage management.
Methylergometrine: Another uterotonic agent used for postpartum hemorrhage.
Gemeprost: Used for second-trimester pregnancy termination.
Uniqueness of Misoprostol
Misoprostol is unique due to its versatility and effectiveness in various medical applications. Unlike some other prostaglandin analogues, it can be administered through multiple routes (oral, vaginal, sublingual, and rectal), making it highly adaptable for different clinical scenarios . Its stability and low cost also contribute to its widespread use .
特性
分子式 |
C22H38O5 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/t17-,18-,20-,22?/m1/s1 |
InChIキー |
OJLOPKGSLYJEMD-LNQMSSPSSA-N |
異性体SMILES |
CCCCC(C)(CC=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O |
正規SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline](/img/structure/B15148544.png)
![6-chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B15148547.png)
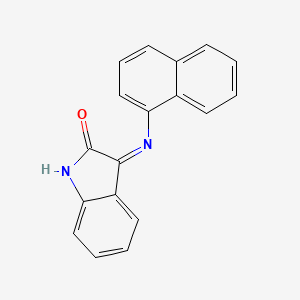
![2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine](/img/structure/B15148568.png)
![N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B15148583.png)
![N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide](/img/structure/B15148590.png)
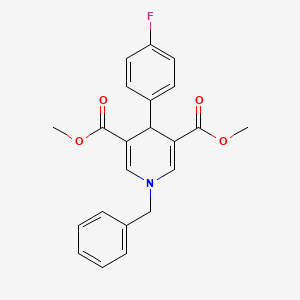
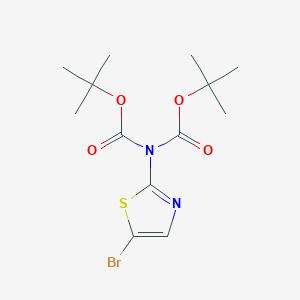
![4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15148604.png)
![10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15148609.png)
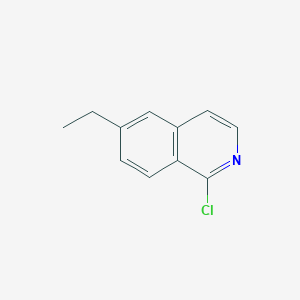
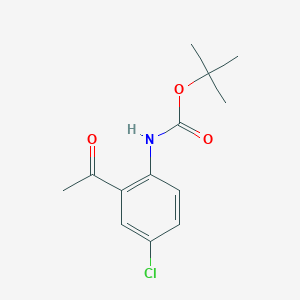
![2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile](/img/structure/B15148630.png)
